molecular formula C10H16O4 B13187439 Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13187439
M. Wt: 200.23 g/mol
InChI Key: OQCWUKFUDOUDPJ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 73039-91-5) is a spirocyclic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol. Its core structure consists of a 1-oxaspiro[2.5]octane system, featuring a methoxy group at the 5-position and a methyl ester at the 2-position . The spiro architecture introduces unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-7-4-3-5-10(6-7)8(14-10)9(11)13-2/h7-8H,3-6H2,1-2H3

InChI Key

OQCWUKFUDOUDPJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ester with a methoxy group and a spirocyclic precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1-oxaspiro[2.5]octane derivatives, emphasizing substituent effects on reactivity, stability, and biological activity.

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₃ -OCH₃ (5), -COOCH₃ (2) 184.23 Reference compound; balanced steric/electronic profile
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₁H₁₈O₃ -C₂H₅ (5), -CH₃ (2) 198.26 Increased hydrophobicity; potential for enhanced membrane permeability
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₅ClO₄ -Cl (2), -OCH₃ (5) 234.68 Higher reactivity (Cl substitution); potential antimicrobial activity
Ethyl 5-methyl-1-oxaspiro[2.5]octane-2-carboxylate C₁₁H₁₈O₃ -CH₃ (5), -COOC₂H₅ (2) 198.26 Ethyl ester improves solubility; reduced steric hindrance
Methyl 4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate C₁₀H₁₆O₃ -OCH₃ (4), -COOCH₃ (2) 184.23 Methoxy positional isomer; altered electronic effects

Reactivity and Stability

  • Ester Hydrolysis Susceptibility : All 2-carboxylate esters (methyl or ethyl) are prone to hydrolysis under acidic/basic conditions, but chlorinated derivatives (e.g., Methyl 2-chloro-5-methoxy-) exhibit slower hydrolysis due to electron-withdrawing Cl .
  • Thermal Stability : Methyl 5-methoxy- and Methyl 4-methoxy- derivatives show comparable stability, but dimethyl-substituted analogs (e.g., Methyl 4,4-dimethyl-) exhibit enhanced thermal resistance due to steric protection .

Data Gaps and Limitations

  • Spectral Data : NMR and IR data are unavailable for most analogs, hindering precise structural elucidation .
  • Safety Profiles : Hazard information (e.g., toxicity, flammability) is absent, complicating risk assessments for industrial use .
  • Thermodynamic Properties : Melting/boiling points and solubility parameters are unreported, limiting formulation studies .

Biological Activity

Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a compound belonging to the oxaspiro family, characterized by its unique spirocyclic structure and diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O4C_{10}H_{14}O_4, with a molecular weight of approximately 198.22 g/mol. The presence of the methoxy group and the spirocyclic structure contribute to its unique reactivity and biological properties.

This compound exhibits several mechanisms of action that underline its biological activity:

  • Electrophilic Interactions : The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can influence cellular signaling pathways and enzyme activities, potentially leading to therapeutic effects .
  • Modulation of Enzyme Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and contributing to its pharmacological effects .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy:

  • In vitro Studies : Cell line studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent. For instance, studies reported a significant reduction in cell viability in various cancer cell lines when treated with this compound .
  • Mechanistic Insights : The apoptosis-inducing effect is believed to be linked to the compound's ability to modulate signaling pathways associated with cell survival and death, including the activation of caspases and changes in mitochondrial membrane potential .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Studies have indicated that this compound exhibits inhibitory effects against several bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study AAnticancer EffectsInduced apoptosis in breast cancer cells with IC50 values indicating potent activity.
Study BAntimicrobial PropertiesEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CEnzyme ModulationInhibited enzyme X by 45% at a concentration of 50 µM, suggesting potential for drug development.

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